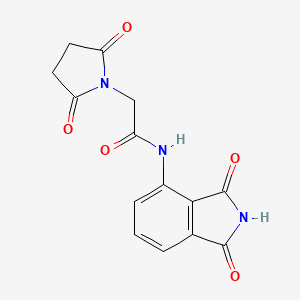
(3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is an intriguing organic compound that has garnered interest due to its unique structural characteristics and potential applications in various scientific fields. This compound belongs to a class of organic molecules that contain multiple aromatic rings, making it relevant for medicinal chemistry and synthetic biology research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone typically involves a multi-step organic reaction process:
Starting Materials: : The synthesis starts with the preparation of 3,4-dihydroisoquinoline and 2-pyrazine thiazole derivatives.
Condensation Reaction: : These two intermediates undergo a condensation reaction facilitated by an appropriate base (e.g., sodium hydroxide) under reflux conditions.
Purification: : The resulting crude product is purified using column chromatography to yield the desired compound with high purity.
Industrial Production Methods
For large-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors and solvent recycling techniques to ensure an environmentally sustainable process.
化学反応の分析
Types of Reactions
(3,4-Dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: : It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : It can undergo nucleophilic substitution reactions due to the presence of heteroatoms in its structure.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Solvents: : Ethanol, methanol, dichloromethane
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The oxidation of the compound may yield various oxygenated derivatives, while reduction can lead to the formation of fully or partially saturated products
科学的研究の応用
Chemistry
In synthetic chemistry, (3,4-Dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is employed as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating novel organic compounds.
Biology
In biological research, this compound might be utilized to study interactions with various biological macromolecules, such as enzymes and proteins, due to its potential binding affinity.
Medicine
The compound holds promise in medicinal chemistry for developing new therapeutic agents. Its structure may allow it to act as a scaffold for designing drugs with specific targets, such as enzymes, receptors, or ion channels.
Industry
Industrially, this compound can be used in the development of specialty chemicals or advanced materials, given its potential reactivity and stability.
作用機序
The mechanism of action of (3,4-Dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone largely depends on its interaction with molecular targets. These may include:
Binding to Enzymes: : It may inhibit or activate enzymes by binding to their active sites, altering their catalytic activity.
Receptor Modulation: : It can interact with cellular receptors, potentially acting as an agonist or antagonist, affecting signal transduction pathways.
Pathways: : The compound might influence specific biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
類似化合物との比較
Similar compounds in structure and function include:
(3,4-Dihydroisoquinolin-2-yl)phenylmethanone: : Similar base structure but different substituents.
(2-(Pyrazin-2-yl)thiazol-4-yl)methanone derivatives: : These may vary in the attached functional groups, affecting their reactivity and applications.
Uniqueness
What sets (3,4-Dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone apart is its dual ring structure combining both 3,4-dihydroisoquinoline and 2-pyrazine thiazole motifs. This dual structure imparts unique reactivity patterns and binding affinities that can be exploited in various scientific and industrial applications.
That's a solid overview for you
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c22-17(21-8-5-12-3-1-2-4-13(12)10-21)15-11-23-16(20-15)14-9-18-6-7-19-14/h1-4,6-7,9,11H,5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPCWRUXSNKMSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-methyl-3-nitrobenzoate](/img/structure/B2867672.png)


![N-(3-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2867677.png)
![3-Chloro-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2867679.png)

![N-([2,2'-bifuran]-5-ylmethyl)pivalamide](/img/structure/B2867681.png)


![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2867687.png)
![N-(3,4-difluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2867688.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B2867692.png)

